molecular formula C29H29BrF2N4O3 B2989021 Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester CAS No. 1256388-50-7

Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester

Cat. No.: B2989021
CAS No.: 1256388-50-7
M. Wt: 599.477
InChI Key: VIGLTXJDEPHZTC-ZEQRLZLVSA-N
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Description

This compound is a structurally complex carbamic acid ester characterized by:

  • Spirocyclic Core: A 5-azaspiro[2.4]hept-5-yl moiety, which introduces conformational rigidity and may influence binding affinity in therapeutic contexts .
  • Fluorenyl Substituent: A 7-bromo-9,9-difluoro-9H-fluoren-2-yl group, providing steric bulk and electronic effects that enhance stability and reactivity .
  • Imidazole Ring: A 1H-imidazol-2-yl group, common in bioactive molecules for hydrogen bonding and metal coordination .
  • Methyl Ester: The terminal ester group likely improves bioavailability compared to free carbamic acids .

The compound shares structural motifs with antiviral agents like Ledipasvir (GS5885), which incorporates spirocyclic and aromatic systems for targeted activity .

Properties

IUPAC Name

methyl N-[(2S)-1-[(6S)-6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29BrF2N4O3/c1-15(2)24(35-27(38)39-3)26(37)36-14-28(8-9-28)12-23(36)25-33-13-22(34-25)16-4-6-18-19-7-5-17(30)11-21(19)29(31,32)20(18)10-16/h4-7,10-11,13,15,23-24H,8-9,12,14H2,1-3H3,(H,33,34)(H,35,38)/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGLTXJDEPHZTC-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29BrF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound in focus, Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester , has a complex structure that suggests potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is represented as:

COC O N C H C O N1CC2 C C H 1c1ncc nH 1 c1ccc3c c1 C F F c1c3ccc c1 Br CC2 C C C\text{COC O N C H C O N1CC2 C C H 1c1ncc nH 1 c1ccc3c c1 C F F c1c3ccc c1 Br CC2 C C C}

It features multiple functional groups that may influence its biological activity, including a carbamate moiety and an azaspiro structure.

Antitumor Activity

Research indicates that carbazole derivatives, which share structural similarities with the target compound, exhibit notable antitumor properties. For instance, studies have shown that certain N-substituted carbazoles demonstrate cytotoxic effects against various cancer cell lines, including A549 lung carcinoma and C6 glioma cells. Specifically, compounds derived from carbazole structures have been reported with IC50 values as low as 5.9μg/mL5.9\,\mu g/mL, indicating potent activity against these cancer types .

Neuroprotective Effects

Carbazole derivatives are also recognized for their neuroprotective capabilities. A study highlighted the neuroprotective effects of specific N-substituted carbazoles on neuronal cell lines under stress conditions induced by glutamate. These compounds exhibited significant protective effects at concentrations as low as 3μM3\,\mu M, potentially through antioxidative mechanisms .

Antimicrobial Properties

The antimicrobial activity of carbamate derivatives has been explored in various studies. Compounds similar to the target structure have shown efficacy against a range of pathogens, contributing to their potential use in treating infectious diseases .

Case Studies and Research Findings

Study Focus Findings
Howorko et al. (2013)Antitumor activityIdentified potent cytotoxic effects of N-substituted carbazoles on A549 and C6 cells with IC50 values of 5.9μg/mL5.9\,\mu g/mL and 25.7μg/mL25.7\,\mu g/mL, respectively.
Saturnino et al. (2014)NeuroprotectionDemonstrated neuroprotective effects of N-substituted carbazoles at concentrations as low as 3μM3\,\mu M.
Recent Review (2015)Biological activitiesSummarized diverse activities including antimicrobial, antitumor, and neuroprotective properties of N-substituted carbazoles .

Comparison with Similar Compounds

Structural and Functional Analogues
Compound Name Key Structural Features Pharmacological Activity Toxicity Profile Reference
Target Compound Spirocyclic core, fluorenyl, imidazole, methyl ester Not explicitly reported Likely lower than imipramine
PS-1, P-8-Y, PS-4 (carbamic esters) Aryl-propanol derivatives Antidepressant > imipramine Lower than imipramine
Carbofuran Benzofuranol-methylcarbamate Pesticide High neurotoxicity
Ledipasvir (GS5885) Spirocyclic, benzimidazole, bicyclo systems Antiviral (HCV) Moderate (clinical use)

Key Observations :

However, its spirocyclic system may confer unique target selectivity, similar to Ledipasvir’s antiviral mechanism . Unlike carbofuran (a pesticide), the target compound lacks agrochemical motifs, indicating a therapeutic rather than pesticidal application .

Synthesis and Reactivity :

  • The target compound’s synthesis may parallel carbamic ester preparations via carbamoyl benzotriazole intermediates (yields: 70–90%) .
  • Comparatively, carbazole derivatives in require palladium-catalyzed Suzuki-Miyaura couplings (yields: 45–90%) , suggesting the target’s synthesis could involve similar cross-coupling steps.

Stability and Solubility: The methyl ester group enhances hydrolytic stability versus free carbamic acids, which are prone to decarboxylation . Substituted fluorenyl groups (bromo, difluoro) may reduce solubility in polar solvents compared to simpler carbamates, as seen in carbamic acids with non-polar substituents .

Theoretical and Experimental Insights :

  • DFT studies indicate that carbamic acids with aromatic substituents (e.g., indazole) exhibit greater stability due to hydrogen-bonding networks . The target’s imidazole and fluorenyl groups may similarly stabilize its structure.
  • Experimental data on carbamic esters (e.g., URBs) highlight the role of bulky substituents in enhancing metabolic stability and target engagement , a feature likely shared by the target compound.

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